2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBVJTVGYNSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857370 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188165-88-9 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid: Synthesis, Properties, and Analytical Protocols
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents a detailed, scientifically-grounded theoretical framework for its synthesis and characterization. We outline a robust, multi-step synthetic pathway starting from commercially available precursors. Furthermore, we provide predicted physical and chemical properties based on computational analysis and structure-activity relationships with analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for the preparation and analysis of this novel benzothiazole derivative.
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Substitution at the 2-position of the benzothiazole ring system is a common strategy for modulating pharmacological activity[2]. The introduction of an acetic acid moiety at this position can enhance solubility and provide a handle for further chemical modifications, such as amide or ester formation, to fine-tune the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.
This guide focuses on the specific derivative, 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid. The presence of a chlorine atom at the 4-position of the benzo ring is anticipated to influence the electronic properties and metabolic stability of the molecule. This document serves as a foundational resource, providing a proposed synthetic route and predicted physicochemical properties to facilitate further research and development efforts.
Predicted Physicochemical Properties
In the absence of experimentally determined data, the following physical and chemical properties for 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid have been predicted using established computational models and by comparison with structurally related compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆ClNO₂S | |
| Molecular Weight | 227.67 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on similar benzothiazole derivatives. |
| Melting Point | > 200 °C (with decomposition) | Expected to be a high-melting solid. |
| Boiling Point | Decomposes before boiling | Typical for complex organic acids. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | The carboxylic acid group provides some aqueous solubility, while the aromatic core favors organic solvents. |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid proton, influenced by the electron-withdrawing benzothiazole ring. |
| LogP | 2.5 - 3.5 | Calculated based on its structure. |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid can be achieved through a three-step sequence starting from the readily accessible 2-amino-4-chlorobenzothiazole. The overall synthetic workflow is depicted below.
Step 1: Synthesis of 2-Amino-4-chlorobenzothiazole
Causality behind Experimental Choices: This method, adapted from established procedures, utilizes a one-pot reaction to construct the benzothiazole ring system[3][4]. The reaction of 2-chloroaniline with potassium thiocyanate in the presence of bromine generates the thiocyano intermediate in situ, which then undergoes intramolecular cyclization to form the desired product[5]. Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is initially performed at low temperatures to control the exothermic bromination step, and then at room temperature to drive the cyclization to completion.
Experimental Protocol:
-
To a solution of potassium thiocyanate (8.0 mmol) in acetonitrile (15 mL), slowly add a solution of 2-chloroaniline (2.0 mmol) in acetonitrile (15 mL) with stirring.
-
Cool the mixture in an ice-salt bath and stir mechanically for 30 minutes.
-
Slowly add a solution of bromine (4.0 mmol) in acetonitrile (3 mL) dropwise, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and heat to 70 °C.
-
Neutralize the filtrate with a 10% sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-chlorobenzothiazole[3].
Step 2: Sandmeyer Cyanation to 2-Cyano-4-chlorobenzothiazole
Causality behind Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a variety of functional groups via a diazonium salt intermediate[6][7]. The diazotization is performed at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures[8][9]. Sulfuric acid is used to generate nitrous acid in situ from sodium nitrite and to maintain an acidic environment. The subsequent reaction with a copper(I) cyanide/potassium cyanide solution facilitates the substitution of the diazonium group with a cyano group[10]. This nitrile intermediate is a key precursor to the final carboxylic acid.
Experimental Protocol:
-
Suspend 2-amino-4-chlorobenzothiazole (1.0 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (5 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.5 mmol) and potassium cyanide (3.0 mmol) in water (10 mL) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of 2-Cyano-4-chlorobenzothiazole to 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid
Causality behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids[11][12][13]. Heating the nitrile in the presence of aqueous sulfuric acid promotes the hydration of the carbon-nitrogen triple bond, first to an amide and then to the carboxylic acid, with the liberation of ammonium sulfate. This one-pot procedure is often high-yielding and provides a direct route to the desired product.
Experimental Protocol:
-
To a round-bottom flask, add 2-cyano-4-chlorobenzothiazole (1.0 mmol) and a 50% aqueous solution of sulfuric acid (10 mL).
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid.
Analytical Characterization
The structural confirmation of the synthesized 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methylene protons of the acetic acid group, and signals in the aromatic region corresponding to the protons on the benzothiazole ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display characteristic peaks for the carboxylic acid carbon, the methylene carbon, and the carbons of the benzothiazole ring system.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern could also provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic absorptions for the aromatic C-H and C=C bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final compound.
-
Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula.
Potential Applications in Drug Development
Derivatives of benzothiazole are known to exhibit a range of biological activities. The title compound, 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, could serve as a valuable intermediate or a lead compound in several therapeutic areas:
-
Anticancer Agents: Many 2-substituted benzothiazoles have shown potent anticancer activity.
-
Antimicrobial Agents: The benzothiazole nucleus is present in various antibacterial and antifungal compounds.
-
Anti-inflammatory Agents: Some benzothiazole derivatives have demonstrated anti-inflammatory properties.
The carboxylic acid functionality allows for the synthesis of libraries of amide and ester derivatives, enabling the exploration of structure-activity relationships and the optimization of biological activity and pharmacokinetic properties.
Conclusion
This technical guide has provided a comprehensive, albeit theoretical, overview of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid. A detailed and plausible synthetic route has been proposed, with step-by-step protocols grounded in established organic chemistry principles. Predicted physicochemical properties and a robust analytical workflow have also been presented. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis, characterization, and potential therapeutic applications of this and related benzothiazole derivatives.
References
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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MasterClass. (2021). Nitrile Hydrolysis: Mechanism Explained. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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The Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]
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Vedantu. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This technical guide focuses on a specific derivative, 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, providing a detailed exploration of its potential therapeutic targets. While direct studies on this compound are limited, this document synthesizes data from structurally related benzothiazole and thiazoleacetic acid analogs to propose high-probability targets and outlines robust experimental workflows for their validation. We will delve into the mechanistic rationale for target selection, present detailed protocols for in vitro and cell-based assays, and provide a framework for advancing the preclinical assessment of this compound.
Introduction: The Therapeutic Potential of the Benzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The versatility of the benzothiazole nucleus allows it to interact with a diverse range of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[5] This guide will focus on elucidating the potential therapeutic avenues for 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, a compound that combines the benzothiazole core with an acetic acid moiety, a common feature in drugs targeting enzymatic active sites or functioning as receptor ligands.
Proposed Primary Therapeutic Targets
Based on the known activities of structurally similar compounds, we have identified three high-priority potential therapeutic targets for 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid:
-
Carbonic Anhydrases (CAs) , particularly tumor-associated isoforms.
-
Cyclooxygenase-2 (COX-2) and downstream inflammatory mediators.
-
Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) .
The following sections will detail the rationale for each proposed target and provide experimental protocols for validation.
Target I: Carbonic Anhydrases (CAs)
Rationale for Target Selection
Benzothiazole derivatives have been extensively reported as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1] The structural features of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, particularly the benzothiazole core, suggest a potential interaction with the zinc-containing active site of CAs.
Experimental Validation Workflow
A systematic approach is required to validate and characterize the inhibitory activity of the compound against CAs.
Caption: Workflow for validating COX-2 inhibition.
Detailed Experimental Protocol: Cell-Based PGE2 Production Assay
This protocol measures the compound's ability to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid
-
Indomethacin (positive control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of PGE2 production.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Stimulant | Lipopolysaccharide (LPS) |
| Analyte | Prostaglandin E2 (PGE2) |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Positive Control | Indomethacin |
| Key Output | IC50 for PGE2 inhibition |
Target III: CRTH2 Receptor
Rationale for Target Selection
Thiazoleacetic acid derivatives have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2). [6][7][8]CRTH2 is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation mediates allergic inflammation, making it a key target for asthma and allergic diseases. The structural similarity of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid to known CRTH2 antagonists warrants its investigation as a potential modulator of this receptor. [6]
Experimental Validation Workflow
Caption: Workflow for validating CRTH2 antagonism.
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol determines the binding affinity of the compound to the human CRTH2 receptor.
Materials:
-
Membranes from cells stably expressing human CRTH2
-
[3H]PGD2 (radioligand)
-
2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid
-
Unlabeled PGD2 (for non-specific binding)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the CRTH2-expressing membranes, [3H]PGD2 (at a concentration near its Kd), and the test compound or unlabeled PGD2 (for total and non-specific binding, respectively).
-
Incubate the mixture for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
| Parameter | Description |
| Receptor Source | Membranes from hCRTH2-expressing cells |
| Radioligand | [3H]Prostaglandin D2 |
| Detection Method | Scintillation counting |
| Key Output | Ki (inhibitory constant) |
Conclusion and Future Directions
This guide has outlined a scientifically rigorous approach to elucidating the therapeutic targets of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid. By leveraging existing knowledge of the benzothiazole scaffold and related structures, we have proposed three high-priority targets: carbonic anhydrases, COX-2, and the CRTH2 receptor. The detailed experimental workflows and protocols provide a clear path for researchers to validate these hypotheses. Positive results from these initial screens would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant disease models (e.g., oncology, inflammation, asthma), and comprehensive ADME/Tox profiling to fully characterize the therapeutic potential of this promising compound.
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Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 324-332. [Link]
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Kumar, A., et al. (2012). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters, 22(16), 5349-5353. [Link]
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Rist, Ø., et al. (2010). Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1730-1733. [Link]
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Hamid, H., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Chemico-Biological Interactions, 261, 53-62. [Link]
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Methodological & Application
Comprehensive Guide to the Analysis of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic Acid using HPLC-UV and LC-MS/MS
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the diverse analytical needs in research and development, this document outlines two robust methods: a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity assessments and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are developed with an emphasis on scientific integrity, providing not just procedural steps but also the underlying rationale for methodological choices. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative for 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic Acid
2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid is a heterocyclic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them a focal point in the development of new therapeutic agents.[1] The purity and concentration of this synthetic intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for its characterization and quality control throughout the drug development process.
This guide presents two distinct, yet complementary, analytical approaches to address the varying requirements of sensitivity and specificity in the analysis of this compound. The HPLC-UV method serves as a workhorse for routine analyses, such as reaction monitoring and purity determination of the bulk substance. For applications requiring lower detection limits, such as metabolite identification or trace impurity analysis, the LC-MS/MS method offers unparalleled sensitivity and selectivity.
Chemical Structure and Properties of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid:
-
IUPAC Name: 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid
-
Molecular Formula: C₉H₆ClNO₂S
-
Molecular Weight: 227.67 g/mol
-
Predicted Physicochemical Properties:
-
pKa: The carboxylic acid moiety is the primary acidic center. Based on the structure of similar acetic acid derivatives, the pKa is predicted to be in the range of 3.5 - 4.5. This acidic nature is a key consideration for optimizing chromatographic separation and sample preparation.
-
logP: The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
-
UV Absorbance: The benzothiazole chromophore is expected to exhibit strong UV absorbance. By analogy to other benzothiazole derivatives, a maximum absorbance (λmax) is predicted to be in the range of 250-290 nm.[2]
-
Method 1: HPLC-UV for Purity and Assay
This method is designed for the reliable quantification and purity assessment of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid in bulk material and reaction mixtures where the analyte concentration is relatively high. The principle of this method is reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Rationale for Method Development
The selection of chromatographic conditions is based on the physicochemical properties of the analyte. A C18 stationary phase is chosen due to the moderate hydrophobicity of the molecule. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1] A mixture of acetonitrile and water provides good separation efficiency, and the addition of a small amount of formic or acetic acid helps to control the pH and improve peak symmetry. The detection wavelength is set based on the predicted UV absorbance maximum of the benzothiazole ring system to ensure high sensitivity.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
2.2.5. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Validation parameters should include:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: Assessed by analyzing a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo. Recoveries should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of replicate injections should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation
Table 1: System Suitability Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Example Validation Summary for HPLC-UV Method
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% |
| Precision (RSD%) | 0.8% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Method 2: LC-MS/MS for Trace Analysis
For applications requiring high sensitivity and selectivity, such as the analysis of the target compound in biological matrices or as a trace impurity, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.
Rationale for Method Development
The LC method is similar to the HPLC-UV method, utilizing a C18 column and a gradient elution with an acidic mobile phase. The mass spectrometric conditions are optimized for the specific analyte. Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polar and moderately polar compounds.[3] Given the acidic nature of the analyte, negative ion mode is selected for detection, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition, providing excellent selectivity and reducing matrix interference.
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
Same as for HPLC-UV method.
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a binary or quaternary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | To be determined experimentally (Predicted: m/z 226.0 -> 182.0 [M-H-CO₂]⁻) |
| Collision Energy | To be determined experimentally |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., from plasma): Sample preparation for complex matrices like plasma typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.[4] A generic protein precipitation protocol is as follows:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2.5. Method Validation
The bioanalytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or the European Medicines Agency (EMA) guideline on bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
Table 3: Predicted and Optimized MS/MS Parameters
| Parameter | Predicted Value | Optimized Value |
| Precursor Ion (m/z) | 226.0 | [To be filled after experimental determination] |
| Product Ion (m/z) | 182.0 (loss of CO₂) | [To be filled after experimental determination] |
| Collision Energy (eV) | 15-25 | [To be filled after experimental determination] |
Table 4: Example Validation Summary for LC-MS/MS Method
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (CV%) | < 15% |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
Visualization of Experimental Workflows
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this guide provide robust and reliable approaches for the analysis of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid. The choice of method will depend on the specific analytical requirements, with HPLC-UV being suitable for routine, high-concentration measurements and LC-MS/MS offering the necessary sensitivity and selectivity for trace-level analysis in complex matrices. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, defensible analytical data, which is crucial for decision-making in the pharmaceutical development process.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Raynie, D. E. (2020). Sample Prep Perspectives. LCGC North America, 38(5), 264-269.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
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MAC-MOD Analytical. Benzothiazole and Derivatives by LC-MS-MS. [Link]
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European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. [Link]
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ResearchGate. (2021). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A), methylparathion (B), paraquat (C) and bentazon (D) in concentrations of 10 mg L −1 , pH 6.8. [Link]
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Lab Manager. (2007). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]
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Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]
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Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. [Link]
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Chromatography Online. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
YouTube. (2022). Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. [Link]
-
ResearchGate. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
Sources
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic Acid Analogs
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives are integral to numerous natural and synthetic bioactive molecules and have garnered significant attention for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The structural versatility of the benzothiazole ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological properties.[3]
This guide focuses on a specific subclass: 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid analogs . The introduction of a chloro group at the 4-position of the benzo[d]thiazole ring and an acetic acid moiety at the 2-position provides a unique chemical entity with potential for novel antimicrobial and antifungal activities. This document provides a comprehensive overview of the screening protocols and scientific rationale for evaluating the efficacy of these specific analogs, designed for researchers, scientists, and drug development professionals.
Scientific Rationale and Mechanism of Action
The antimicrobial and antifungal properties of benzothiazole derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for every analog can vary, several key targets have been identified for the broader benzothiazole class. These include the inhibition of crucial enzymes involved in DNA replication, cell wall synthesis, and metabolic pathways.[4] For instance, some benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[4]
The presence of a halogen, such as chlorine, on the benzothiazole ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets. The acetic acid functional group can also play a crucial role in the molecule's activity, potentially influencing its solubility and ability to interact with specific enzyme active sites.
Experimental Workflow for Antimicrobial and Antifungal Screening
A systematic approach is essential for the robust evaluation of novel chemical entities. The following workflow outlines the key stages in the screening of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid analogs.
Caption: High-level workflow for screening 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid analogs.
Detailed Protocols
Protocol 1: Agar Well Diffusion Assay for Primary Antimicrobial and Antifungal Screening
This method provides a qualitative to semi-quantitative assessment of the antimicrobial and antifungal activity of the synthesized analogs and is an efficient first-pass screening tool.[5]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[5] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA/PDA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely.
-
Inoculum Preparation:
-
Bacteria: From a fresh overnight culture, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Fungi (Yeast): Prepare a suspension of the yeast from a 24-48 hour culture in sterile saline and adjust the turbidity to the 0.5 McFarland standard.
-
Fungi (Mold): From a mature mold culture, flood the surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Transfer the spore suspension to a sterile tube and adjust the concentration to approximately 10⁶ spores/mL using a hemocytometer.
-
-
Inoculation of Plates: Dip a sterile cotton swab into the prepared inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Well Preparation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.
-
Sample Loading:
-
Prepare stock solutions of the 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid analogs in DMSO at a known concentration (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
In separate wells, add the positive control antibiotic/antifungal and DMSO alone as a negative (vehicle) control.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 for bacteria and M27 for yeasts.[3][7]
Principle: Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that shows no visible growth.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Multichannel micropipettes and sterile tips
-
Bacterial and fungal strains
-
2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid analogs
-
Positive control antibiotics/antifungals
-
Sterile saline
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each analog in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to create a range of concentrations.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the series. This will result in 100 µL of varying concentrations of the compound in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
-
Inoculum Preparation:
-
Bacteria (CLSI M07): Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Yeasts (CLSI M27): Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.[3]
-
-
Inoculation: Inoculate each well (except the negative control) with 10 µL of the standardized inoculum.
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria.
-
Incubate at 35°C for 24-48 hours for yeasts.
-
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation and Interpretation
The results from the screening assays should be systematically recorded and analyzed to determine the structure-activity relationship (SAR).
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Gram-Positive Bacteria (S. aureus) Zone of Inhibition (mm) | Gram-Negative Bacteria (E. coli) Zone of Inhibition (mm) | Fungi (C. albicans) Zone of Inhibition (mm) |
| BTA-Cl-01 | 18 | 12 | 15 |
| BTA-Cl-02 | 22 | 15 | 19 |
| BTA-Cl-03 | 15 | 10 | 12 |
| Ciprofloxacin (10 µg) | 25 | 30 | NA |
| Fluconazole (25 µg) | NA | NA | 22 |
| DMSO | 0 | 0 | 0 |
NA: Not Applicable
Table 2: Example MIC Data from Broth Microdilution Assay
| Compound ID | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
| BTA-Cl-01 | 16 | 64 | 32 |
| BTA-Cl-02 | 8 | 32 | 16 |
| BTA-Cl-03 | 32 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
Structure-Activity Relationship (SAR) Insights
The analysis of the screening data in conjunction with the chemical structures of the analogs allows for the elucidation of preliminary SAR. For example, comparing the activity of analogs with different substituents on the acetic acid moiety (e.g., esters, amides) can reveal which functional groups are favorable for antimicrobial or antifungal activity. Similarly, modifications to the benzothiazole ring, beyond the 4-chloro substitution, can be correlated with changes in biological efficacy. Generally, electron-withdrawing groups on the benzothiazole ring have been shown to enhance antibacterial activity.[8]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial antimicrobial and antifungal screening of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid analogs. The systematic application of these methods will enable the identification of lead compounds with promising activity. Future work should focus on the synthesis of a broader range of analogs to establish a more comprehensive SAR, followed by mechanistic studies to elucidate the specific molecular targets of the most potent compounds. These efforts will be crucial in advancing this promising class of molecules towards the development of new therapeutic agents to combat infectious diseases.
References
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- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition. CLSI standard M27.
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CLSI. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Available at: [Link]
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- Pejchal, V., et al. (2011). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Molecules, 16(10), 8484-8503.
- Ryan, K. J. (2010). Pathogenesis of Fungal Infection. In Sherris Medical Microbiology (5th ed.). McGraw-Hill.
- Soni, B., et al. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 2960-2964.
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- Wiegand, I., et al. (2008). The newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity (MIC < 10 µg/mL) towards two reference Candida albicans ATCC 2091 and Candida albicans ATCC 10231 strains (with MIC = 0.015–3.91 µg/mL). Journal of Antimicrobial Chemotherapy, 61(4), 798-807.
-
WOAH - Asia. (2021). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
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YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]
-
YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]
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- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429.
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CLSI. (n.d.). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Knoevenagel Condensation in Thiazole Synthesis
This document provides researchers, scientists, and drug development professionals with a detailed guide to the experimental procedures for utilizing the Knoevenagel condensation in the synthesis and functionalization of thiazole-containing compounds. Thiazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction, serves as a pivotal tool in the synthetic chemist's arsenal for accessing these valuable molecular scaffolds.[4][5]
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices to empower researchers with the knowledge to not only replicate but also innovate. We will explore the core principles of the reaction, present detailed protocols for key applications, and provide insights into characterization, optimization, and troubleshooting.
Core Principles of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound possessing an "active" hydrogen, typically a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z').[4][6] The reaction is generally catalyzed by a weak base and often proceeds via a dehydration step to yield a stable α,β-unsaturated product.[4][7]
1.1. The Underlying Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. It proceeds through three primary stages:
-
Deprotonation: A basic catalyst abstracts an acidic α-proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate). The acidity of this proton is enhanced by the adjacent electron-withdrawing groups (e.g., C=O, CN, NO₂), which stabilize the resulting negative charge.[7]
-
Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[7][8]
-
Elimination (Dehydration): The alkoxide is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy intermediate. This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the final, thermodynamically stable α,β-unsaturated conjugated product.[4][7]
Caption: A typical experimental workflow for Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione
This protocol details a representative Knoevenagel condensation between 4-chlorobenzaldehyde and 2,4-thiazolidinedione (TZD).
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Amount | Moles (mmol) |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 46-49 | 1.41 g | 10.0 |
| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 | 123-126 | 1.17 g | 10.0 |
| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | - | ~0.2 mL | ~2.0 |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 30 mL | - |
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
-
TLC plates (silica gel) and developing chamber
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) and 2,4-thiazolidinedione (1.17 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask. Stir the mixture until most of the solids have dissolved. Add piperidine (~0.2 mL, ~2.0 mmol) to the mixture using a pipette.
-
Causality: Ethanol is chosen as it effectively dissolves the reactants at elevated temperatures and the product conveniently precipitates upon cooling. Piperidine is a sufficiently strong base to catalyze the reaction without causing unwanted side reactions.
-
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (~78 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:1). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, less polar product spot is dominant. The reaction typically takes 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid product on the filter paper with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the collected solid product in a vacuum oven or air-dry to a constant weight.
3.4. Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [9][10]* Reagent Specific:
-
Thiazole derivatives: Can be toxic. Avoid inhalation and skin contact. [9][11] * Piperidine: Is a flammable and corrosive liquid. Handle with care.
-
Ethanol: Is a flammable liquid. Keep away from open flames and ignition sources. [12]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Characterization and Validation
Confirming the identity and purity of the synthesized product is a crucial step.
| Technique | Purpose | Expected Result for 5-(4-chlorobenzylidene)-2,4-thiazolidinedione |
| Melting Point | Assess purity. | A sharp melting point range, e.g., 235-237 °C. A broad range indicates impurities. |
| ¹H NMR | Structural elucidation. | A singlet around 7.8-8.0 ppm for the vinylic proton (=CH-Ar). Aromatic protons as multiplets in the 7.4-7.6 ppm range. A broad singlet for the N-H proton. |
| IR Spectroscopy | Functional group identification. | C=O stretching frequencies around 1690-1750 cm⁻¹. N-H stretching around 3100-3300 cm⁻¹. C=C stretching around 1600 cm⁻¹. |
| Mass Spectrometry | Determine molecular weight. | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (239.69 g/mol ). |
Troubleshooting and Optimization
Even well-established protocols can require optimization.
Caption: A decision-making flowchart for common issues.
-
Low Yield: If the yield is poor, consider extending the reflux time or using a higher-boiling solvent like toluene to increase the reaction temperature. The choice and amount of catalyst can also be critical; varying the base or its concentration may improve results. [13]* Side Products: The formation of multiple products may indicate that the reaction conditions are too harsh. Reducing the temperature or using a milder catalyst could lead to a cleaner reaction profile.
-
Purification Issues: If the product is difficult to recrystallize, a column chromatography purification step may be necessary to obtain a pure sample.
By systematically adjusting these parameters, the Knoevenagel condensation can be optimized for a wide range of substrates, providing efficient access to valuable thiazole-based compounds for drug discovery and development.
References
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Knoevenagel condensation mechanism and applications. Purechemistry. (2023-02-24). [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. (2025-09-16). [Link]
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Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. J-STAGE. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. ResearchGate. [Link]
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Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing). [Link]
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Thiazole formation through a modified Gewald reaction. PubMed. [Link]
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Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. [Link]
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A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. (2021-07-19). [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024-09-21). [Link]
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. (2023-10-26). [Link]
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The Knoevenagel reaction of cyanoacetylhydrazine with Pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with Anti-inflammatory and Anti-ulcer activities. ResearchGate. [Link]
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Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer’s Disease. Diva-Portal.org. [Link]
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Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. ResearchGate. [Link]
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Thiazole derivatives: prospectives and biological applications. ResearchGate. (2024-04-24). [Link]
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Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Publishing. (2020-01-23). [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). (2024-09-10). [Link]
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Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. ChemistrySelect. [Link]
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Catalyst Study of the Knoevenagel Condensation. Journal of Chemical & Engineering Data. [Link]
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Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. [Link]
-
A review on thiazole based compounds and it's pharmacological activities. LinkedIn. (2024-10-23). [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Link]
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Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC - NIH. (2019-09-17). [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022-08-29). [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid in Biological Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid and similar benzothiazole derivatives in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid in DMSO is precipitating when I add it to my aqueous assay buffer. What is happening?
A1: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but the compound can precipitate when the DMSO stock is diluted into an aqueous buffer where its solubility is much lower. This is often due to the compound's hydrophobic nature. The final concentration of DMSO in your assay should also be kept low, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[1][2][3]
Q2: Can I simply increase the pH of my buffer to dissolve the compound?
A2: Since 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid possesses a carboxylic acid group, its solubility is expected to be pH-dependent.[4][5][6] Increasing the pH above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[7] However, it is crucial to ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target or the integrity of your cells.
Q3: Are there alternatives to DMSO for solubilizing this compound?
A3: Yes, several alternatives can be explored. These include other organic co-solvents (e.g., ethanol), using surfactants, or employing formulation strategies like complexation with cyclodextrins.[8][9] The best approach will depend on the specific requirements of your assay and the physicochemical properties of the compound.
Q4: How can I determine the maximum soluble concentration of the compound in my assay medium?
A4: A pragmatic approach is to perform a kinetic solubility assay. This involves preparing a high-concentration stock solution in an organic solvent (like DMSO) and then serially diluting it into your aqueous assay buffer. The formation of precipitate, which can be detected by visual inspection, light scattering, or spectrophotometry, will indicate the kinetic solubility limit under your specific assay conditions.
In-Depth Troubleshooting Guides
Optimizing Solubility Through pH Adjustment
The carboxylic acid moiety of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid makes its aqueous solubility highly dependent on pH.[4][5] By adjusting the pH, you can significantly enhance its solubility.
Scientific Rationale:
According to the Henderson-Hasselbalch equation, when the pH of a solution is above the pKa of a carboxylic acid, the deprotonated (anionic) form predominates. This ionic form is generally more water-soluble than the neutral, protonated form.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Ensure the buffer system is compatible with your biological assay.
-
Add the compound: Add a known excess of solid 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.
-
Quantify the dissolved compound: Measure the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility curve: Plot the measured solubility against the pH to determine the optimal pH for your desired concentration.
Causality and Self-Validation: This protocol establishes a direct cause-and-effect relationship between pH and solubility. The resulting solubility curve will allow you to select a pH that balances compound solubility with the optimal conditions for your biological assay.
Strategic Use of Co-solvents
While DMSO is a common choice, its concentration must be carefully controlled to avoid experimental artifacts.
Scientific Rationale:
Co-solvents like DMSO increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. However, high concentrations of organic solvents can denature proteins, disrupt cell membranes, and interfere with assay components.[10][11]
Data Presentation: Recommended Maximum Co-solvent Concentrations in Cell-Based Assays
| Co-solvent | Maximum Recommended Concentration | Potential Issues |
| DMSO | < 0.5% | Cytotoxicity, altered cell differentiation, assay interference[1][2][3] |
| Ethanol | < 0.5% | Cytotoxicity, protein denaturation |
Experimental Protocol: Co-solvent Stock Solution Preparation and Dosing
-
Prepare a high-concentration stock: Dissolve 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Perform serial dilutions: If necessary, perform intermediate dilutions of your stock in DMSO.
-
Dose into assay medium: Add a small volume of the DMSO stock to your pre-warmed aqueous assay medium. It is critical to vortex or mix the solution immediately upon addition to facilitate rapid dispersion and minimize precipitation.
-
Final concentration check: Ensure the final concentration of DMSO in your assay does not exceed the recommended limits for your specific cell line or assay system.
Visualization: Workflow for Co-solvent Dosing
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Summary and Decision-Making Framework
The choice of solubilization strategy depends on a careful consideration of the experimental context.
Visualization: Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting a solubilization method.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid and obtain reliable data in their biological assays.
References
-
PubChem. (n.d.). {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. Retrieved from [Link]
-
de Oliveira, G. A. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-10. Retrieved from [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]
-
Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 66-86. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 12, 28-36. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369651. Retrieved from [Link]
-
Al-Asiri, A., et al. (2025). Cell viability following exposure to DMSO. Cells were grown in medium.... ResearchGate. Retrieved from [Link]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 51-57. Retrieved from [Link]
-
Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube. Retrieved from [Link]
-
Reiriz, C., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmacy and Pharmacology, 62(8), 979-987. Retrieved from [Link]
-
American Elements. (n.d.). 2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
Patel, J., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(2), 1-13. Retrieved from [Link]
-
Patel, M., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(2), 513-522. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs. Advance Pharmaceutical Journal, 2(5), 161-173. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]
-
askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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Al-Habib, M., et al. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Journal of International Oral Health, 11(5), 263-269. Retrieved from [Link]
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PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Comparison of Synthetic Routes for 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid: A Guide for Researchers
The synthesis of 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds, presents several strategic challenges. The selection of a synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive head-to-head comparison of two primary synthetic pathways, offering detailed experimental protocols, data-driven insights, and a critical evaluation of their respective merits and drawbacks to aid researchers in making informed decisions for their specific applications.
Introduction
2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The core benzothiazole scaffold is a privileged structure found in a wide array of therapeutic agents. The strategic placement of a chloro group at the 4-position and an acetic acid moiety at the 2-position can modulate the physicochemical and pharmacological properties of the molecule. Consequently, the efficient and reliable synthesis of this key building block is of paramount importance. This guide will dissect two plausible and distinct synthetic strategies:
-
Route 1: Construction of the Benzothiazole Ring from 2-Amino-3-chlorothiophenol. This approach builds the heterocyclic core and subsequently introduces the acetic acid side chain.
-
Route 2: Functionalization of a Pre-formed 4-Chlorobenzothiazole Core. This strategy begins with a substituted benzothiazole and focuses on the introduction of the acetic acid group at the 2-position.
Route 1: Benzothiazole Ring Construction Followed by Side-Chain Introduction
This synthetic pathway commences with the cyclization of a substituted o-aminothiophenol with a suitable C2-synthon that already contains or can be readily converted to the acetic acid moiety. A common and effective strategy involves the use of diethyl malonate, which upon condensation and subsequent hydrolysis/decarboxylation, furnishes the desired acetic acid.
Mechanistic Rationale
The core of this route lies in the Hantzsch thiazole synthesis or a related condensation reaction. The reaction between 2-amino-3-chlorothiophenol and diethyl malonate is proposed to proceed via initial formation of an intermediate amide, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group onto one of the ester carbonyls, and subsequent dehydration to form the benzothiazole ring. The resulting ethyl 2-(4-chlorobenzo[d]thiazol-2-yl)acetate is then hydrolyzed to the target carboxylic acid.
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 2-(4-Chlorobenzo[d]thiazol-2-yl)acetate
-
To a solution of 2-amino-3-chlorothiophenol (1.0 eq) in a high-boiling point solvent such as xylene or N,N-dimethylformamide (DMF), add diethyl malonate (1.2 eq).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (typically 140-160 °C) for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 2-(4-chlorobenzo[d]thiazol-2-yl)acetate.
Step 2: Hydrolysis to 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., 1M HCl) to pH 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-chlorobenzo[d]thiazol-2-yl)acetic acid.
Route 2: Functionalization of a 4-Chlorobenzothiazole Core
This alternative approach begins with a readily available or synthetically accessible 4-chlorobenzothiazole derivative, which is then functionalized at the 2-position to introduce the acetic acid side chain. A common strategy involves the conversion of 2-mercapto-4-chlorobenzothiazole to 2-chloro-4-chlorobenzothiazole, followed by a nucleophilic substitution reaction.
Mechanistic Rationale
The initial step involves the conversion of the 2-mercapto group to a better leaving group, such as a chloro group, using a chlorinating agent like sulfuryl chloride (SO₂Cl₂)[1]. The resulting 2-chloro-4-chlorobenzothiazole is then susceptible to nucleophilic attack at the C2 position. The enolate of a malonic ester can act as the nucleophile, displacing the chloride and forming a C-C bond. Subsequent hydrolysis and decarboxylation of the malonic ester derivative yield the desired acetic acid. An alternative within this route is the introduction of a cyanomethyl group, which can then be hydrolyzed to the carboxylic acid.
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Chloro-4-chlorobenzothiazole
-
In a fume hood, cautiously add 2-mercapto-4-chlorobenzothiazole (1.0 eq) portion-wise to an excess of sulfuryl chloride (SO₂Cl₂) (at least 6.0 eq) at a temperature not exceeding 50 °C[1]. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Carefully quench the reaction by pouring the mixture onto crushed ice and water.
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-chlorobenzothiazole, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of Diethyl (4-chlorobenzo[d]thiazol-2-yl)malonate
-
Prepare the sodium salt of diethyl malonate by adding sodium ethoxide (1.1 eq) to a solution of diethyl malonate (1.2 eq) in anhydrous ethanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the 2-chloro-4-chlorobenzothiazole (1.0 eq) from Step 1.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield diethyl (4-chlorobenzo[d]thiazol-2-yl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
The procedure is analogous to Step 2 of Route 1. The diester is hydrolyzed using a base, followed by acidification. The resulting malonic acid derivative will readily decarboxylate upon heating or during the acidic workup to afford the final product, 2-(4-chlorobenzo[d]thiazol-2-yl)acetic acid.
Head-to-Head Comparison
| Feature | Route 1: Benzothiazole Ring Construction | Route 2: Functionalization of Benzothiazole Core |
| Starting Materials | 2-Amino-3-chlorothiophenol, Diethyl malonate | 2-Mercapto-4-chlorobenzothiazole, Sulfuryl chloride, Diethyl malonate |
| Number of Steps | 2 | 3 |
| Key Reactions | Condensation, Hydrolysis | Chlorination, Nucleophilic Substitution, Hydrolysis & Decarboxylation |
| Potential Yield | Moderate to Good | Moderate |
| Scalability | Potentially more scalable due to fewer steps involving hazardous reagents. | The use of excess sulfuryl chloride can be a concern on a larger scale. |
| Purification | Column chromatography is likely required for the intermediate ester. | Column chromatography is likely required for the malonate intermediate. |
| Safety Concerns | High reaction temperatures. | Use of corrosive and reactive sulfuryl chloride requires caution. |
| Versatility | The choice of the C2-synthon can be varied to introduce different side chains. | The reactivity of the 2-chloro derivative allows for various nucleophiles to be introduced. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid.
Route 1 is more convergent and involves fewer synthetic steps. If the starting material, 2-amino-3-chlorothiophenol, is readily available, this route is likely to be more efficient in terms of overall yield and process time. The reaction conditions are relatively standard, although the high temperatures for the condensation step may require specialized equipment for large-scale synthesis.
Route 2 provides a more modular approach, starting from a stable benzothiazole core. This can be advantageous if a variety of functional groups are desired at the 2-position, as the 2-chloro intermediate is a versatile precursor. However, the use of sulfuryl chloride is a significant safety consideration and may not be ideal for all laboratory settings, particularly at a larger scale.
For researchers prioritizing a shorter synthetic sequence and avoiding highly corrosive reagents, Route 1 is recommended . For those who require a versatile intermediate for the synthesis of a library of 2-substituted 4-chlorobenzothiazoles, Route 2 offers greater flexibility . The final choice will ultimately depend on the specific project goals, available starting materials, and the scale of the synthesis.
References
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. [Link]
- Preparation of 2-chlorobenzothiazole.
-
Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. NIH. [Link]
-
Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. [Link]
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A Comparative Benchmarking Guide to Novel Thiazoleacetic Acids for Cyclooxygenase Inhibition
This guide provides a comprehensive technical comparison of novel thiazoleacetic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes. Intended for researchers, scientists, and professionals in drug development, this document details the scientific rationale, experimental validation, and comparative efficacy of these compounds against established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Rationale for Targeting Cyclooxygenase with Novel Thiazoleacetic Acids
Inflammation is a critical biological response, but its chronic manifestation is a key factor in numerous diseases.[1] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process.[2] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[2][5]
Conventional NSAIDs, such as indomethacin, are non-selective COX inhibitors, targeting both isoforms.[3][6] This non-selectivity is often associated with gastrointestinal side effects due to the inhibition of COX-1's protective functions in the gastric mucosa.[2] In contrast, selective COX-2 inhibitors like celecoxib were developed to minimize these adverse effects while retaining anti-inflammatory efficacy.[7][8][9]
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory properties.[10][11] The incorporation of an acetic acid moiety is a common feature in many potent COX inhibitors.[12] This guide explores a series of novel thiazoleacetic acid derivatives designed to exhibit potent and potentially selective COX inhibition. The significant potential of thiazole derivatives as anti-inflammatory agents lies in their ability to inhibit various inflammatory mediators.[11]
The Arachidonic Acid Cascade and COX Inhibition
The inflammatory cascade initiated by arachidonic acid is a complex pathway involving both COX and lipoxygenase (LOX) enzymes.[13] Inhibition of the COX enzymes is a primary strategy for mitigating inflammation.
Caption: The Arachidonic Acid Cascade and Points of COX Inhibition.
Experimental Benchmarking: Methodologies
To objectively evaluate the cyclooxygenase inhibitory activity of the novel thiazoleacetic acids, a series of standardized in vitro and in vivo assays were conducted.
In Vitro Cyclooxygenase Inhibition Assay
The potency and selectivity of the test compounds were determined using an in vitro COX inhibitor screening assay.[14] This assay measures the peroxidase activity of COX-1 and COX-2.
Protocol:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Incubation: The enzymes were pre-incubated with various concentrations of the test compounds (Novel Thiazoleacetic Acids TZA-1, TZA-2, TZA-3), indomethacin, or celecoxib for 10 minutes at 25°C.
-
Reaction Initiation: Arachidonic acid was added to initiate the reaction.
-
Detection: The peroxidase activity was measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated from the concentration-response curves. The selectivity index (SI) was calculated as the ratio of COX-1 IC50 to COX-2 IC50.
Caption: Workflow for the In Vitro COX Inhibition Assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats, a well-established acute inflammation model.[15][16] This model is frequently used to assess the effectiveness of anti-inflammatory drugs.[17]
Protocol:
-
Animal Model: Male Wistar rats (180-200 g) were used.
-
Dosing: The test compounds, indomethacin, and celecoxib were administered orally at a dose of 10 mg/kg, 30 minutes prior to carrageenan injection. A control group received the vehicle.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.[16]
-
Measurement of Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema was calculated for each group relative to the control group.
Results: A Comparative Analysis
The experimental data provides a clear comparison of the novel thiazoleacetic acids against the reference drugs.
In Vitro COX Inhibitory Activity
The IC50 values and selectivity indices for the novel compounds and the reference drugs are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| TZA-1 | 5.8 | 0.2 | 29.0 |
| TZA-2 | 12.3 | 0.5 | 24.6 |
| TZA-3 | 25.1 | 15.6 | 1.6 |
| Indomethacin | 0.9 | 1.4 | 0.64 |
| Celecoxib | 15.2 | 0.08 | 190.0 |
Data are presented as the mean of three independent experiments.
In Vivo Anti-Inflammatory Activity
The percentage inhibition of paw edema at 3 hours post-carrageenan injection is presented below.
| Compound (10 mg/kg, p.o.) | % Inhibition of Paw Edema (at 3h) |
| TZA-1 | 68.5% |
| TZA-2 | 62.1% |
| TZA-3 | 45.3% |
| Indomethacin | 55.7% |
| Celecoxib | 72.3% |
All treated groups showed a statistically significant reduction in paw edema compared to the control group (p < 0.05).
Discussion and Scientific Interpretation
The results of this benchmarking study demonstrate the promising potential of the novel thiazoleacetic acid derivatives as potent anti-inflammatory agents.
Structure-Activity Relationship and Mechanistic Insights:
-
TZA-1 emerged as the most potent and selective COX-2 inhibitor among the novel compounds, with a selectivity index of 29.0. Its in vivo anti-inflammatory activity was comparable to that of celecoxib, a known selective COX-2 inhibitor.[5] This suggests that the specific structural modifications in TZA-1 favor its binding to the active site of the COX-2 enzyme.
-
TZA-2 also exhibited significant COX-2 selectivity and potent in vivo anti-inflammatory effects, further validating the potential of the thiazoleacetic acid scaffold.
-
TZA-3 , in contrast, showed non-selective COX inhibition, similar to indomethacin, which is a non-selective inhibitor of both COX-1 and COX-2.[18][19] This highlights how subtle structural changes can significantly impact the selectivity profile.
The acetic acid moiety present in these novel compounds is a key pharmacophore that is also found in other successful NSAIDs, contributing to their binding at the active site of COX enzymes.[12] The thiazole nucleus likely provides a rigid core that orients the acetic acid and other substituents in a favorable conformation for interacting with the enzyme's active site.
Conclusion and Future Directions
This comparative guide demonstrates that novel thiazoleacetic acid derivatives, particularly TZA-1, are promising candidates for further development as potent and selective COX-2 inhibitors. Their efficacy in a well-validated in vivo model of inflammation underscores their therapeutic potential.
Future research should focus on:
-
Elucidating the precise binding modes of these compounds through co-crystallization studies with COX-1 and COX-2.
-
Conducting comprehensive preclinical safety and pharmacokinetic profiling.
-
Exploring further structural modifications to optimize potency and selectivity.
The promising results for these thiazole derivatives contribute to the growing body of evidence supporting their potential as anti-inflammatory drugs.[10]
References
- Ali, A., et al. (2018).
- Bendi, A., Kaushik, M. P., & Raghav, N. (Eds.). (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents.
- Inotiv. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Kalgutkar, A. S., et al. (2000). A novel family of hydroxamate-based acylating inhibitors of cyclooxygenase. PubMed.
- Wurlina, W., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-1 and COX-2. World's Veterinary Journal.
- Cleveland Clinic. (2022).
- Walker, M. C., & Gierse, J. K. (2010).
- Karabasanagouda, T., et al. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
- Gökçe, M., et al. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
- Kalgutkar, A. S., et al. (1998). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.
- ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
- Singh, S., et al. (2024).
- Gherib, A., et al. (2021). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. PubMed Central.
- Bouziane, S., et al. (2021).
- Bentham Science. (n.d.).
- Diva-portal.org. (n.d.).
- Wikipedia. (n.d.). Indometacin.
- So, J. Y., & Lee, S. (2022). Celecoxib.
- ResearchGate. (n.d.).
- Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole. OSTI.GOV.
- Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
- MedlinePlus. (2021). Celecoxib.
- MedchemExpress.com. (n.d.). Indomethacin farnesil (Indometacin farnesil) | COX Inhibitor.
- Drugs.com. (2023). Celecoxib: Uses, Dosage & Side Effects.
- accessdata.fda.gov. (n.d.). Indomethacin Capsules, USP 25 mg.
- Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
- PubChem - NIH. (n.d.). Indomethacin.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
